molecular formula C21H19NO3 B3875434 N-(biphenyl-2-yl)-3,4-dimethoxybenzamide CAS No. 1522-75-4

N-(biphenyl-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B3875434
CAS No.: 1522-75-4
M. Wt: 333.4 g/mol
InChI Key: DWQFBRAINNIKKW-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-3,4-dimethoxybenzamide is an organic compound that features a biphenyl group and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl structure is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide typically involves the coupling of biphenyl derivatives with benzamide derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a biphenyl boronic acid with a halogenated benzamide in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the Suzuki-Miyaura coupling reaction can be optimized for higher yields and efficiency. This involves using more robust catalysts and optimizing reaction conditions such as temperature, pressure, and solvent choice. Additionally, continuous flow reactors can be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these kinases, the compound can disrupt cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. Additionally, it can bind to tubulin, a protein involved in microtubule formation, thereby inhibiting cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-3,4-dimethoxybenzamide is unique due to its combination of biphenyl and benzamide structures, which confer both stability and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where its dual inhibitory effects on kinases and tubulin make it a promising candidate for anticancer drug development .

Properties

IUPAC Name

3,4-dimethoxy-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-19-13-12-16(14-20(19)25-2)21(23)22-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQFBRAINNIKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319141
Record name STK225356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522-75-4
Record name NSC340221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK225356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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